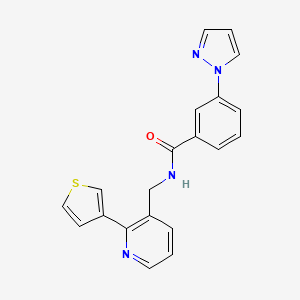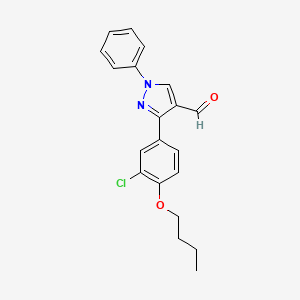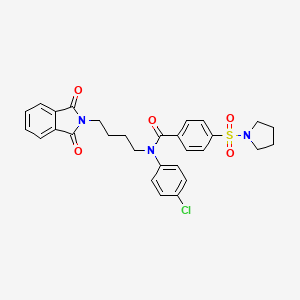
2-Fluoro-5-methylpyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2305255-42-7 . It has a molecular weight of 193.17 and its IUPAC name is 2-fluoro-5-methylpyridine-3-sulfonyl fluoride .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is 1S/C6H5F2NO2S/c1-4-2-5 (12 (8,10)11)6 (7)9-3-4/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Medical Imaging Technique
2-Fluoro-5-methylpyridine-3-sulfonyl fluoride has been implicated in the medical imaging technique of Positron Emission Tomography (PET). Its fluorine-18 labelled analogs, particularly in fluoropyridines, are valuable due to their stability and suitability for PET imaging. Pyridyliodonium salts facilitate the introduction of fluorine-18 into specific positions of the pyridine ring, enhancing the potential of radiotracers used in PET (Carroll, Nairne, & Woodcraft, 2007).
Synthesis of Cognition Enhancer Drug
The compound is efficiently functionalized into novel alkylating agents, which are utilized in synthesizing cognition enhancer drugs. An example is the synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), indicating its role in enhancing acetylcholine release (Pesti et al., 2000).
Synthesis of Fluorosulfonyl Isoxazoles
The compound is integral in the development of new fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride. This reagent is used for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, demonstrating its versatility in organic synthesis (Leng & Qin, 2018).
Chemical Biology and Molecular Pharmacology
The compound's derivatives, particularly sulfonyl fluorides, are increasingly used as reactive probes in chemical biology and molecular pharmacology. They serve as essential tools for the synthesis of a wide range of structurally diverse molecules, highlighting their importance in drug development and biological research (Xu et al., 2019).
Herbicide Development
Selective fluorine substitution in molecules like 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride leads to significant changes in herbicidal properties. Fluoro-substituted analogues of certain herbicides demonstrate enhanced broad-leaf activity and selectivity, illustrating the compound's role in agricultural chemistry (Hamprecht, Würzer, & Witschel, 2004).
特性
IUPAC Name |
2-fluoro-5-methylpyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZYHAWMPQMUKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyridine-3-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)

![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)


![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2365044.png)